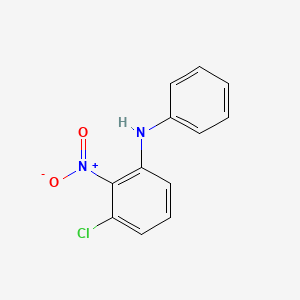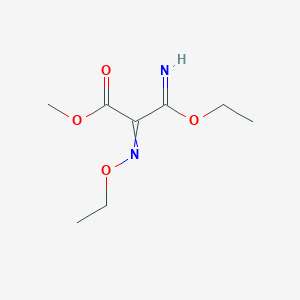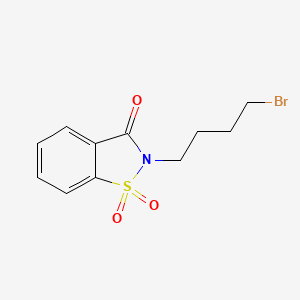![molecular formula C11H7ClN4 B8551144 4-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8551144.png)
4-chloro-3-phenyl-1H-pyrazolo[3,4-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its unique structural features, which include a pyrazolo[3,4-d]pyrimidine core substituted with a chloro group at the 4-position and a phenyl group at the 3-position. These structural attributes contribute to its diverse biological activities and potential therapeutic applications.
準備方法
The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with β-dicarbonyl compounds, followed by chlorination and subsequent functionalization with a phenyl group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization and chlorination steps .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
化学反応の分析
1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with different nucleophiles under appropriate conditions. Common reagents for these reactions include amines, thiols, and alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic systems, which are of interest in drug discovery.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield amino derivatives, while oxidation can produce N-oxide derivatives .
科学的研究の応用
作用機序
The mechanism of action of 1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound induces cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate other signaling pathways involved in cell proliferation and survival, contributing to its therapeutic effects .
類似化合物との比較
1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- can be compared with other similar compounds, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: This compound also exhibits CDK2 inhibitory activity but has a different substitution pattern and biological profile.
4-Aminopyrazolo[3,4-d]pyrimidine: This compound lacks the chloro and phenyl groups but shares the pyrazolo[3,4-d]pyrimidine core.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms and the type of substituents.
The uniqueness of 1H-Pyrazolo[3,4-d]pyrimidine,4-chloro-3-phenyl- lies in its specific substitution pattern, which imparts distinct biological activities and therapeutic potential .
特性
分子式 |
C11H7ClN4 |
|---|---|
分子量 |
230.65 g/mol |
IUPAC名 |
4-chloro-3-phenyl-2H-pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H7ClN4/c12-10-8-9(7-4-2-1-3-5-7)15-16-11(8)14-6-13-10/h1-6H,(H,13,14,15,16) |
InChIキー |
ZUCMUUMUEOALJU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C3C(=NN2)N=CN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(3-Bromoanilino)quinazolin-7-yl]but-2-enamide](/img/structure/B8551070.png)
![N-[4-(dimethylamino)-6-methylpyrimidin-2-yl]acetamide](/img/structure/B8551087.png)










![tert-butyl 4-[4-(2-methylpyridin-3-yl)oxypyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carboxylate](/img/structure/B8551148.png)
